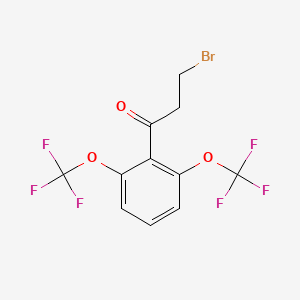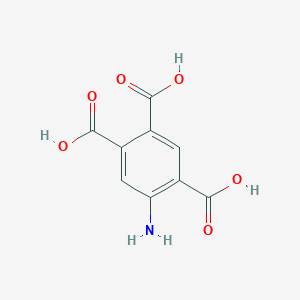![molecular formula C10H12N4OS B14075249 Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- CAS No. 65749-77-1](/img/structure/B14075249.png)
Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an amide group, a hydrazono group, and a phenyl group. Its molecular formula is C10H12N4OS.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- typically involves the reaction of N-phenylpropanamide with thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The hydrazono group is particularly important for its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Propanamide, 2-hydroxy-: This compound has a hydroxyl group instead of the hydrazono group.
Propanamide, 2-methyl-: This compound has a methyl group instead of the aminothioxomethyl group.
Propionamide: A simpler compound with only an amide group.
Uniqueness
Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydrazono group, in particular, distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.
Propiedades
Número CAS |
65749-77-1 |
|---|---|
Fórmula molecular |
C10H12N4OS |
Peso molecular |
236.30 g/mol |
Nombre IUPAC |
2-(carbamothioylhydrazinylidene)-N-phenylpropanamide |
InChI |
InChI=1S/C10H12N4OS/c1-7(13-14-10(11)16)9(15)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,15)(H3,11,14,16) |
Clave InChI |
OJIJIWIHMFPXOR-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC(=S)N)C(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


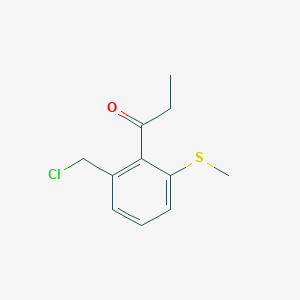

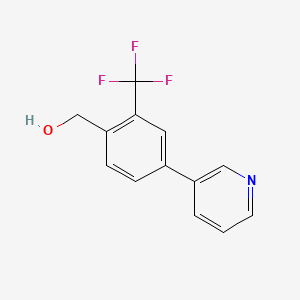

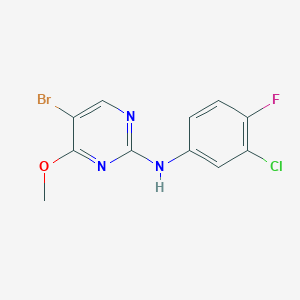
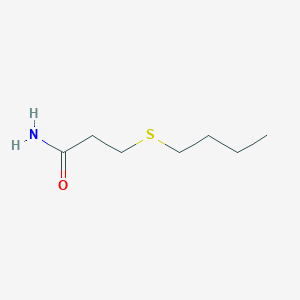
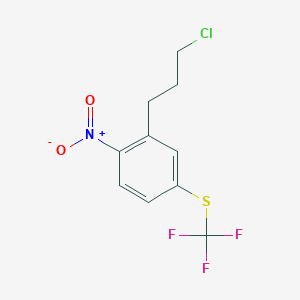
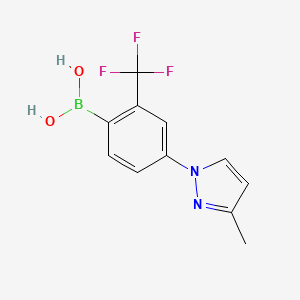
![2-(Tert-butoxycarbonylamino)-5-[carbamimidoyl(p-tolylsulfonyl)amino]pentanoic acid](/img/structure/B14075215.png)


